molecular formula C22H23N5O5S2 B11626380 ethyl (1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate

ethyl (1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate

Cat. No.: B11626380
M. Wt: 501.6 g/mol
InChI Key: AEEGGWHJRRPFNW-GDNBJRDFSA-N
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Description

Ethyl (1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the thiazolidinone moiety, and the final esterification step. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiazolidinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl (1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl (1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate can be compared with similar compounds such as:

    2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Shares the pyrido[1,2-a]pyrimidin-4-one core but differs in the substituents.

    4-ethyl-1-piperazinyl-3-(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure with variations in the thiazolidinone moiety.

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Biological Activity

Ethyl (1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H23N5O5S and a molecular weight of approximately 429.6 g/mol. Its structure includes multiple bioactive moieties, such as thiazolidine and pyrimidine derivatives, which are known for their diverse biological activities.

Antitumor Activity

Research indicates that derivatives of thiazolidinones, similar to the target compound, exhibit significant antitumor properties. A study by Da Silva et al. evaluated various thiazolidinone derivatives for their cytotoxic effects against glioblastoma multiforme cells. Among the tested compounds, several exhibited potent antitumor effects, suggesting that structural modifications can enhance biological activity .

Table 1: Antitumor Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (μM)Activity
9bU87MG10.5High
9eU87MG8.2Very High
10eU87MG12.0Moderate

Enzyme Inhibition

The compound's structural components suggest potential inhibitory effects on various enzymes. A screening study identified several thiazolidinone derivatives as effective inhibitors of α-amylase and urease. Compounds with similar structures to ethyl (1-{9-methyl...}) showed promising results in inhibiting these enzymes, which are crucial in metabolic processes .

Table 2: Enzyme Inhibition Activity

CompoundEnzymeIC50 (μM)Reference Drug
11bα-Amylase15.0Acrobase
12aUrease20.5Thiourea

The mechanisms underlying the biological activity of ethyl (1-{9-methyl...}) are likely multifactorial:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger cell death pathways.
  • Inhibition of Signaling Pathways : Targeting specific signaling pathways involved in tumor growth and metastasis is another potential mechanism.

Case Studies

Recent studies have highlighted the efficacy of thiazolidinone derivatives in preclinical models:

  • Study on Glioblastoma : A derivative exhibited an IC50 value of 8 μM against glioblastoma cells, significantly reducing cell viability compared to controls .
  • Diabetes Management : Inhibitory effects on α-amylase suggest potential applications in managing diabetes by regulating glucose metabolism .

Properties

Molecular Formula

C22H23N5O5S2

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 2-[1-[9-methyl-3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C22H23N5O5S2/c1-4-32-16(28)11-14-19(29)23-7-9-26(14)18-13(10-15-21(31)25(3)22(33)34-15)20(30)27-8-5-6-12(2)17(27)24-18/h5-6,8,10,14H,4,7,9,11H2,1-3H3,(H,23,29)/b15-10-

InChI Key

AEEGGWHJRRPFNW-GDNBJRDFSA-N

Isomeric SMILES

CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C

Origin of Product

United States

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